![molecular formula C22H18ClFN2O B3876189 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B3876189.png)
2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol
概要
説明
2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of both chlorophenyl and fluorophenyl groups in this compound makes it particularly interesting for various applications in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and the benzimidazole core.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl bromide and the intermediate product from the previous step.
Final Assembly: The final step involves the reduction of the intermediate product to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzimidazole core.
Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like sodium azide (NaN3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated products or modified benzimidazole cores.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The benzimidazole core is known to interact with various enzymes and receptors, potentially leading to inhibition of enzyme activity or modulation of receptor function. The presence of chlorophenyl and fluorophenyl groups may enhance these interactions, leading to increased potency and selectivity.
類似化合物との比較
Similar Compounds
- 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-phenylethanol
- 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-methylphenyl)ethanol
- 2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-bromophenyl)ethanol
Uniqueness
2-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]-1-(4-fluorophenyl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O/c23-17-9-5-15(6-10-17)14-26-20-4-2-1-3-19(20)25-22(26)13-21(27)16-7-11-18(24)12-8-16/h1-12,21,27H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVRHAYLRCDRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)CC(C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


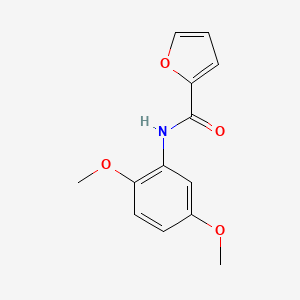
![Ethyl (2Z)-2-{[3-(benzyloxy)phenyl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B3876122.png)

![1-(1-cyclopenten-1-ylcarbonyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B3876139.png)
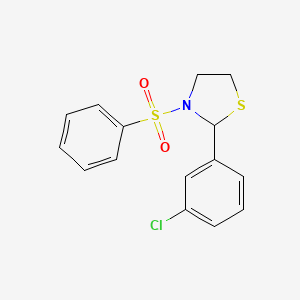
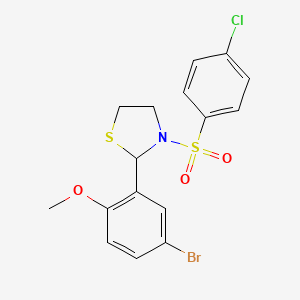
![[(E)-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]methylideneamino]thiourea](/img/structure/B3876167.png)
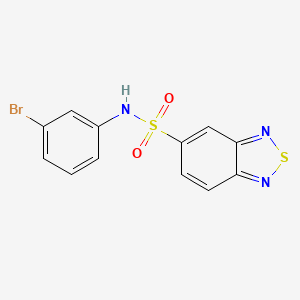
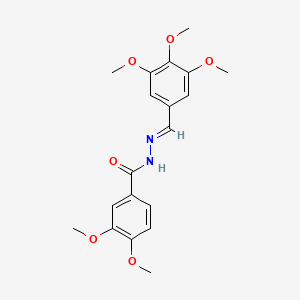
![2-[(4-methylphenyl)sulfonyl-quinolin-8-ylamino]-N-(2-phenylethyl)acetamide](/img/structure/B3876197.png)
![{4-[(E)-2-cyano-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3876204.png)
![N-acetyl-N-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B3876211.png)
![4-{[(E)-1-(5-IODO-2-FURYL)METHYLIDENE]AMINO}-4-AZATRICYCLO[5.2.2.0~2,6~]UNDEC-8-ENE-3,5-DIONE](/img/structure/B3876224.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[(E)-pyridin-3-ylmethylideneamino]propanediamide](/img/structure/B3876232.png)
